
2-(3-Acetylphenyl)-4-chlorobenzoic acid
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Overview
Description
2-(3-Acetylphenyl)-4-chlorobenzoic acid: is an organic compound that belongs to the class of aromatic carboxylic acids It features a benzene ring substituted with an acetyl group at the 3-position and a chlorine atom at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Acetylphenyl)-4-chlorobenzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 3-acetylphenyl chloride reacts with 4-chlorobenzoic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Acetylphenyl)-4-chlorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed:
Oxidation: 2-(3-Carboxyphenyl)-4-chlorobenzoic acid.
Reduction: 2-(3-Hydroxyphenyl)-4-chlorobenzoic acid.
Substitution: 2-(3-Acetylphenyl)-4-methoxybenzoic acid (if methoxide is used).
Scientific Research Applications
Chemistry: 2-(3-Acetylphenyl)-4-chlorobenzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is utilized to study the effects of aromatic carboxylic acids on cellular processes. It can be used to investigate the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of anti-inflammatory and anticancer agents. Its structural features allow for modifications that can enhance its biological activity and selectivity.
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials. It can be used as a precursor for the synthesis of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 2-(3-Acetylphenyl)-4-chlorobenzoic acid involves its interaction with specific molecular targets in biological systems. The acetyl group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. The chlorine atom can participate in halogen bonding, further influencing the compound’s binding affinity and specificity. These interactions can modulate various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
- 2-(3-Acetylphenyl)-4-methylbenzoic acid
- 2-(3-Acetylphenyl)-4-fluorobenzoic acid
- 2-(3-Acetylphenyl)-4-bromobenzoic acid
Comparison: Compared to its analogs, 2-(3-Acetylphenyl)-4-chlorobenzoic acid exhibits unique properties due to the presence of the chlorine atom Chlorine’s electronegativity and size influence the compound’s reactivity and interaction with biological targets
Properties
IUPAC Name |
2-(3-acetylphenyl)-4-chlorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO3/c1-9(17)10-3-2-4-11(7-10)14-8-12(16)5-6-13(14)15(18)19/h2-8H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJXBEBHDYGXDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=C(C=CC(=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20689755 |
Source
|
Record name | 3'-Acetyl-5-chloro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20689755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261963-09-0 |
Source
|
Record name | 3'-Acetyl-5-chloro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20689755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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